2-Amino-5-nitrobenzaldehyde

Vue d'ensemble

Description

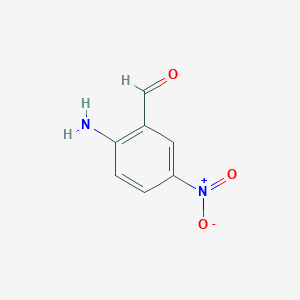

2-Amino-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is a derivative of benzaldehyde, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-nitrobenzaldehyde typically involves the nitration of 2-aminobenzaldehyde. One common method includes the following steps:

Nitration: 2-Aminobenzaldehyde is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the fifth position of the benzene ring.

Purification: The crude product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Acyl chlorides, alkyl halides.

Major Products:

Reduction: 2,5-Diaminobenzaldehyde.

Oxidation: 2-Amino-5-nitrobenzoic acid.

Substitution: Various acylated or alkylated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Industry

2-Amino-5-nitrobenzaldehyde is extensively used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as:

- Antifungal Agents: Compounds derived from this aldehyde have demonstrated activity against fungi such as Candida glabrata and Aspergillus niger, comparable to established antifungal medications like fluconazole.

- Anticancer Agents: Research indicates that certain derivatives can inhibit cancer cell proliferation, particularly in HeLa cells, suggesting applications in cancer therapy .

Agrochemicals

The compound acts as a precursor in the development of agrochemicals, contributing to the synthesis of herbicides and pesticides that are crucial for modern agriculture. Its ability to modify biological activity makes it valuable in creating effective agricultural products.

Dye Production

This compound is utilized in the manufacture of dyes and pigments. It serves as an intermediate in producing azo dyes, which are widely used for coloring textiles, plastics, and other materials . The nitro group enhances the reactivity of the compound, allowing for efficient dye synthesis.

Case Studies

Antifungal Activity Study:

A study synthesized nine new derivatives based on this compound and tested them for antifungal activity against Candida glabrata and Aspergillus niger. Some derivatives exhibited comparable or superior antifungal properties compared to fluconazole, highlighting their potential for therapeutic use .

Anticancer Research:

Research into quinazoline derivatives synthesized from this compound revealed promising anticancer activity. These compounds demonstrated inhibition of cancer cell growth through various mechanisms, including enzyme inhibition and disruption of cellular processes .

Data Table: Biological Activities of Derivatives

Mécanisme D'action

The mechanism of action of 2-Amino-5-nitrobenzaldehyde largely depends on its chemical reactivity. The compound can form Schiff bases with primary amines, which are important intermediates in various biochemical and chemical processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to antimicrobial or anticancer effects. The aldehyde group can also participate in nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols .

Comparaison Avec Des Composés Similaires

- 2-Amino-3-nitrobenzaldehyde

- 2-Amino-4-nitrobenzaldehyde

- 2-Amino-6-nitrobenzaldehyde

Comparison: 2-Amino-5-nitrobenzaldehyde is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and the types of reactions it can undergo. For example, the position of the nitro group in this compound makes it more suitable for certain types of electrophilic aromatic substitution reactions compared to its isomers. Additionally, the specific arrangement of functional groups can affect the compound’s biological activity and its interactions with enzymes and other biological molecules .

Activité Biologique

2-Amino-5-nitrobenzaldehyde (C7H6N2O3) is an organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in medicinal chemistry.

This compound is characterized by the presence of an amino group and a nitro group attached to a benzaldehyde structure. Its molecular weight is approximately 150.13 g/mol, and it is soluble in organic solvents like DMSO.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens.

- Antiparasitic Activity : It shows potential against intestinal and urogenital parasites.

- Cholinesterase Inhibition : It may act as an inhibitor of acetylcholinesterase, which has implications for neuropharmacology.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound and its nickel complexes against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella typhi. The results indicated that the compound exhibited significant inhibition zones, particularly when tested at concentrations of 25 μg/ml, 50 μg/ml, and 100 μg/ml. The inhibition was measured using the well diffusion method, with results summarized in Table 1 below:

| Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Bacillus subtilis | 12 | 28 |

| Pseudomonas aeruginosa | 10 | 25 |

| Salmonella typhi | 14 | 32 |

Antiparasitic Activity

In vitro studies have assessed the antiparasitic activity of derivatives of this compound against Giardia intestinalis and Trichomonas vaginalis. The compound demonstrated an IC50 value of approximately 3.95 μM against Giardia intestinalis, which is significantly more potent than traditional treatments like benznidazole. The comparative efficacy is shown in Table 2:

| Compound | IC50 (μM) | Comparison to Benznidazole |

|---|---|---|

| This compound | 3.95 | 7 times more active |

| Benznidazole | ~27.65 | Baseline |

Cholinesterase Inhibition

Recent research indicates that compounds derived from or related to this compound may inhibit acetylcholinesterase activity. This property is particularly relevant in developing treatments for diseases associated with cholinergic dysfunctions, such as Alzheimer's disease.

The mechanisms underlying the biological activities of this compound include:

- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or function.

- Antiparasitic Mechanism : The compound may interfere with metabolic pathways in parasites.

- Cholinesterase Inhibition : It binds to the active site of acetylcholinesterase, preventing substrate hydrolysis.

Case Studies

- Antimicrobial Efficacy : A study conducted on nickel complexes derived from this compound showed enhanced antimicrobial properties compared to the free ligand. This suggests that metal coordination can amplify biological activity.

- Antiparasitic Applications : In a clinical setting, derivatives of this compound were tested against protozoan infections, highlighting their potential as alternative therapies for resistant strains.

Propriétés

IUPAC Name |

2-amino-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXBQHFYNFGHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299362 | |

| Record name | 2-amino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56008-61-8 | |

| Record name | 2-Amino-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56008-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 129607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56008-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.